molecular formula C15H12N3O3P B14220412 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole CAS No. 716316-21-1

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole

Katalognummer: B14220412
CAS-Nummer: 716316-21-1
Molekulargewicht: 313.25 g/mol
InChI-Schlüssel: VWLIPWPMJLGUTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole is a compound that belongs to the class of organophosphorus compounds It features a diphenylphosphoryl group attached to a nitro-substituted imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole typically involves the reaction of 4-nitroimidazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

4-nitroimidazole+diphenylphosphoryl chlorideThis compound\text{4-nitroimidazole} + \text{diphenylphosphoryl chloride} \rightarrow \text{this compound} 4-nitroimidazole+diphenylphosphoryl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Phosphorylation: The diphenylphosphoryl group can be transferred to other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Phosphorylation: Reagents like triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are used in Mitsunobu reactions.

Major Products

    Reduction of the nitro group: 1-(Diphenylphosphoryl)-4-amino-1H-imidazole.

    Nucleophilic substitution: Various substituted imidazole derivatives.

    Phosphorylation: Phosphorylated nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Diphenylphosphoryl)-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-imidazole: Lacks the diphenylphosphoryl group, reducing its potential for phosphorylation reactions.

    Diphenylphosphoryl azide: Contains an azide group instead of an imidazole ring, leading to different reactivity and applications.

Uniqueness

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole is unique due to the presence of both the diphenylphosphoryl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

716316-21-1

Molekularformel

C15H12N3O3P

Molekulargewicht

313.25 g/mol

IUPAC-Name

1-diphenylphosphoryl-4-nitroimidazole

InChI

InChI=1S/C15H12N3O3P/c19-18(20)15-11-17(12-16-15)22(21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI-Schlüssel

VWLIPWPMJLGUTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.